molecular formula C5H6Br2F2 B2580706 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane CAS No. 2416243-57-5

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane

Cat. No.: B2580706
CAS No.: 2416243-57-5
M. Wt: 263.908
InChI Key: XLTJDSLMBOKSQF-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a halogenated cyclopropane derivative characterized by two bromomethyl groups on one carbon atom and two fluorine atoms on the adjacent carbon of the strained cyclopropane ring. Its molecular formula is C₅H₆Br₂F₂, distinguishing it from structurally related compounds through the unique combination of bromine and fluorine substituents. The cyclopropane ring’s inherent strain enhances reactivity, making this compound valuable in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for fluorinated agrochemicals and pharmaceuticals .

Properties

IUPAC Name

1,1-bis(bromomethyl)-2,2-difluorocyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2F2/c6-2-4(3-7)1-5(4,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTJDSLMBOKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-57-5
Record name 1,1-bis(bromomethyl)-2,2-difluorocyclopropane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane typically involves the cyclopropanation of alkenes using brominated and fluorinated reagents. One common method includes the reaction of dibromoneopentyl glycol with zinc powder, which yields 1,1-bis(hydroxymethyl)cyclopropane. This intermediate can then be further transformed into the bromomethyl derivative .

Industrial Production Methods: Industrial production methods for this compound often involve controlled-potential electrolytic reduction. For instance, pentaerythrityl tetrabromide can be used as a reactant in a solvent system of N,N-dimethylformamide and tetra-n-butylammonium bromide to produce 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups serve as primary sites for nucleophilic substitution (SN2), enabling the introduction of diverse functional groups.

Reaction TypeNucleophileProductConditionsNotes
Bimolecular (SN2)Hydroxide1,1-Bis(hydroxymethyl)-2,2-difluorocyclopropanePolar aprotic solvent, heatHigh stereochemical inversion due to strained cyclopropane geometry .
AminesBis-aminated derivativesRoom temperature, DMFForms quaternary ammonium salts in one step.

This reactivity is critical for synthesizing polymers and bioactive molecules, leveraging the leaving group ability of bromine .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes or cyclopropene derivatives.

Mechanism :

  • Base-induced β-elimination of HBr generates a strained cyclopropene intermediate.

  • The difluorocyclopropane ring stabilizes transition states, favoring concerted elimination pathways .

Example :
C5H6Br2F2+BaseC3H2F2+2 HBr\text{C}_5\text{H}_6\text{Br}_2\text{F}_2 + \text{Base} \rightarrow \text{C}_3\text{H}_2\text{F}_2 + 2\ \text{HBr}
This reaction is utilized in materials science to access fluorinated alkenes with unique electronic properties .

Cross-Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed couplings (e.g., Suzuki, Heck), enabling C–C bond formation.

CatalystCoupling PartnerProduct ApplicationYieldReference
Pd(PPh₃)₄Aryl boronic acidBiaryl-functionalized cyclopropane~75%
NiCl₂AlkenesConjugated fluoropolymers60–80%

These reactions are pivotal for constructing complex fluorinated architectures in medicinal chemistry .

Fluorine-Specific Reactivity

The difluorocyclopropane moiety influences:

  • Ring-opening reactions : Acidic conditions induce ring expansion to form tetrafluorinated cyclobutanes .

  • Radical pathways : Photolysis generates difluorocarbene radicals, enabling cycloadditions with alkenes .

Example :
C5H6Br2F2hνCF2+2 CH2Br\text{C}_5\text{H}_6\text{Br}_2\text{F}_2 \xrightarrow{h\nu} \cdot\text{CF}_2 + 2\ \text{CH}_2\text{Br}

Comparative Reactivity Table

Reaction ClassRate (Relative to Analogues)Driving ForceLimitations
Nucleophilic Substitution5–10× fasterHigh electrophilicity of Br sitesCompeting elimination pathways
EliminationModerateStrain relief of cyclopropaneRequires strong bases
Cross-Coupling2–3× slowerSteric hindrance from CF₂ groupsCatalyst poisoning by F⁻

Scientific Research Applications

Applications in Organic Synthesis

  • Cyclopropanation Reactions : The compound serves as a versatile intermediate in cyclopropanation reactions. It can react with various alkenes to form cyclopropane derivatives, which are valuable in the synthesis of complex organic molecules. For instance, it has been utilized to synthesize gem-dihalocyclopropanes under phase transfer conditions, yielding products with high selectivity .
  • Synthesis of Bioactive Molecules : 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane has been employed in the synthesis of bioactive compounds such as nucleoside analogs. These analogs have shown antiviral activity against viruses like human cytomegalovirus and Epstein-Barr virus. The difluorinated cyclopropane moiety contributes to the stability and potency of these compounds .

Case Study: Antiviral Activity

A study demonstrated that methylenecyclopropane analogs of nucleosides exhibit significant antiviral effects. For example, specific derivatives synthesized from 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane showed EC50 values in the low micromolar range against HCMV, indicating their potential as therapeutic agents .

Applications in Medicinal Chemistry

  • Bioisosteric Replacement : The compound acts as a bioisostere for larger functional groups in drug design. Researchers at Novartis indicated that replacing t-butyl groups with difluorinated cyclopropane units could enhance metabolic stability without compromising biological activity. This approach is particularly useful for improving the pharmacokinetic profiles of drug candidates .
  • Strain Release Amination : The incorporation of strained ring systems like 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane into pharmaceutical compounds has been explored for its ability to facilitate strain release during amination reactions. This method allows for the rapid assembly of complex structures that are otherwise challenging to synthesize .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisCyclopropanation reactionsHigh selectivity in forming gem-dihalocyclopropanes
Medicinal ChemistrySynthesis of antiviral nucleoside analogsEffective against HCMV with low EC50 values
Bioisosteric ReplacementEnhancing metabolic stability in drug designImproved pharmacokinetic profiles
Strain Release AminationFacilitating complex amination reactionsRapid incorporation into pharmaceuticals

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromomethyl and fluorine substituents. These features make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Cyclopropane Derivatives

Compound Name Molecular Formula Substituents CAS RN
1,1-Bis(bromomethyl)-2,2-difluorocyclopropane C₅H₆Br₂F₂ 2 bromomethyl, 2 fluorine Not Provided
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane C₅H₆Br₂Cl₂ 2 bromine, 2 chloromethyl 98577-44-7
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane C₆H₇Br₂F₃ 2 bromomethyl, 1 trifluoromethyl CID 146155890
1,1-Bis(hydroxymethyl)cyclopropane C₅H₁₀O₂ 2 hydroxymethyl 39590-81-3

Key Observations :

  • Halogen Diversity : The target compound’s bromomethyl and fluorine groups contrast with the chloromethyl and bromine in 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (). Bromine’s higher electronegativity and leaving-group ability may enhance alkylation or nucleophilic substitution reactivity compared to chlorine .
  • Functional Group Reactivity : Hydroxymethyl groups in 1,1-bis(hydroxymethyl)cyclopropane () favor polymerization or esterification, whereas bromomethyl groups in the target compound enable cross-coupling (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane 4,4'-Bis(Bromomethyl)-1,1'-biphenyl ()
Molecular Weight (g/mol) 291.9 340.02
Physical State Likely liquid or low-melting solid Solid (crystalline)
Solubility Low in water; soluble in organic solvents Low polarity solvents (e.g., DCM, THF)
Stability Moderate (sensitive to light/moisture) High (aromatic rigidity reduces strain)

Analysis :

  • The biphenyl derivative () lacks ring strain, conferring higher thermal stability. In contrast, the cyclopropane core in the target compound increases susceptibility to ring-opening reactions under acidic/basic conditions .
  • Fluorine’s inductive effects may slightly increase the target compound’s polarity compared to non-fluorinated analogs, affecting solubility in protic solvents .

Insights :

  • The binaphthalene derivative () demonstrates the role of bromomethyl groups in constructing chiral ligands, whereas the target compound’s smaller cyclopropane ring may limit steric effects but enhance electronic modulation in catalysis .

Biological Activity

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a unique chemical compound characterized by its high reactivity due to the presence of halogen atoms. This article explores its biological activity, potential applications in medicinal chemistry, and its role in organic synthesis.

Chemical Structure and Properties

The molecular formula of 1,1-bis(bromomethyl)-2,2-difluorocyclopropane is C5H6Br2F2\text{C}_5\text{H}_6\text{Br}_2\text{F}_2, with a molecular weight of approximately 263.91 g/mol. The compound features a cyclopropane structure with two bromomethyl groups and two difluoromethyl groups attached to the ring. This arrangement enhances its reactivity profile compared to other similar compounds, making it a valuable intermediate in organic synthesis and materials science .

Interaction with Biological Systems

The biological activity of 1,1-bis(bromomethyl)-2,2-difluorocyclopropane is primarily linked to its reactivity with various nucleophiles and electrophiles. Research indicates that fluorinated compounds often exhibit enhanced biological properties due to the electronegative nature of fluorine, which can influence charge distribution and solubility .

Key Findings:

  • Fluorine Substituents : The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties, making them more effective as drugs. This is particularly relevant in the development of new therapeutic agents .
  • Reactivity : The compound's high reactivity allows it to participate in various chemical transformations that can lead to biologically active derivatives .

Applications in Medicinal Chemistry

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane serves as a precursor for synthesizing several biologically active molecules. Its derivatives have been explored for their potential use in drug development.

Case Studies

  • Synthesis of Difluorinated Nucleosides : A study demonstrated the utility of difluorocyclopropane derivatives in synthesizing nucleosides with enhanced biological activity. The reactions yielded high percentages of product purity and efficiency .
  • Fluorinated Agrochemicals : The compound has also been investigated for applications in agriculture, where fluorinated compounds can improve the efficacy of pesticides and herbicides due to their enhanced stability and bioactivity .

Comparative Analysis

The following table summarizes the structural comparisons between 1,1-bis(bromomethyl)-2,2-difluorocyclopropane and related compounds:

Compound NameMolecular FormulaUnique Features
1,1-Bis(bromomethyl)-2,2-difluorocyclopropaneC5H6Br2F2\text{C}_5\text{H}_6\text{Br}_2\text{F}_2Dual bromomethyl groups; difluorination
1-Bromomethyl-2,2-difluorocyclopropaneC4H4BrF2\text{C}_4\text{H}_4\text{BrF}_2Contains one bromomethyl group
1-Bromo-3-fluorocyclopropaneC4H4BrF\text{C}_4\text{H}_4\text{BrF}Different halogen substitution pattern

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